methyl 1-nitrosopiperidine-3-carboxylate
Description
Properties
CAS No. |
2680535-88-8 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Traditional Nitrosation with Sodium Nitrite
This method involves sequential protonation of the piperidine nitrogen followed by nucleophilic attack of nitrous acid (HNO₂), generated in situ from NaNO₂ and HCl.
Procedure :
-
Reaction Setup : Dissolve methyl piperidine-3-carboxylate (1.0 mol) in chilled (0–5°C) aqueous HCl (pH 1–2).
-
Nitrosation : Add NaNO₂ (1.1 mol) gradually to maintain temperature <10°C.
-
Quenching : Neutralize with NaOH to pH 7–8, extract with chloroform, and distill under vacuum.
Key Parameters :
-
Temperature: 0–10°C to minimize side reactions (e.g., diazotization).
Challenges :
Solvent-Free Nitrosation with tert-Butyl Nitrite (TBN)
TBN (C₄H₉ONO) serves as a nitrosating agent under solvent-free conditions, enabling simpler workup and higher yields.
Procedure :
-
Mixing : Combine methyl piperidine-3-carboxylate (1.0 mol) with TBN (1.2 mol) at 25°C.
-
Reaction : Stir for 6–8 hours until completion (monitored via TLC).
-
Isolation : Remove excess TBN under reduced pressure and purify via vacuum distillation.
Advantages :
-
Yield : 83–85% due to reduced side reactions.
-
Conditions : Ambient temperature, no acidic additives.
Mechanistic Insight :
TBN decomposes to release NO⁺, which reacts with the secondary amine via an electrophilic substitution mechanism.
Alternative Preparation Methods
Reductive Nitrosation
A less common approach involves reducing nitro precursors (e.g., methyl 1-nitropiperidine-3-carboxylate) with Sn/HCl, but this method is hampered by low selectivity and hazardous waste.
Enzymatic Nitrosation
Exploratory studies suggest nitrosomonas bacteria can catalyze nitrosation, though yields remain suboptimal (<30%).
Reaction Optimization and Conditions
Chemical Reactions Analysis
Types of Reactions: Methyl 1-nitrosopiperidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the nitroso group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted piperidines.
Scientific Research Applications
Carcinogenicity Studies
MNPC has been utilized in various studies to assess its carcinogenic potential. Research indicates that N-nitroso compounds can induce tumors in laboratory animals, thereby providing insights into their mechanisms of action.
- Case Study : A study conducted on rats indicated that exposure to MNPC resulted in significant tumor formation, particularly in the liver and lungs. This aligns with findings from other N-nitroso compounds, which have shown similar patterns of carcinogenicity across different species (Source: ).
Food Safety and Risk Assessment
The presence of MNPC in food products poses a significant risk to public health. Regulatory bodies have initiated assessments to evaluate the levels of N-nitroso compounds in food items.
-
Data Table: Common Food Sources of N-Nitroso Compounds
Food Item N-Nitroso Compound Level (ng/g) Cured meats Varies widely (up to 50 ng/g) Smoked fish Approximately 30 ng/g Beer About 10 ng/g
This table illustrates the variability in levels of N-nitroso compounds across different food sources, emphasizing the need for continued surveillance (Source: ).
Medicinal Chemistry
In medicinal chemistry, MNPC serves as a model compound for studying the synthesis and behavior of nitrosamines in drug formulations. Its structural characteristics allow researchers to explore modifications that could reduce carcinogenicity while maintaining therapeutic efficacy.
- Case Study : Research on drug impurities has highlighted the structural features of MNPC that contribute to its potency as a carcinogen. By modifying these features, scientists aim to develop safer pharmaceutical alternatives (Source: ).
Regulatory Perspectives
Regulatory agencies such as the European Food Safety Authority (EFSA) and the European Medicines Agency (EMA) have established guidelines for assessing the risks associated with N-nitroso compounds, including MNPC.
Mechanism of Action
The mechanism by which methyl 1-nitrosopiperidine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitroso group can act as a nitrosating agent, facilitating the formation of nitrosamines, which are known to interact with DNA and proteins. This interaction can lead to various biological effects, including cytotoxicity and antimicrobial activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Functional Group Influence on Reactivity
- Nitroso Group: Unique to the target compound, the nitroso group confers electrophilic character, enabling dimerization or electrophilic substitution reactions. This contrasts with amino (-NH₂) or Boc-protected amines in analogues, which exhibit nucleophilic or inert behavior, respectively .
- Ester Variations : Methyl esters (target compound, ) hydrolyze faster than ethyl or benzyl esters (), impacting bioavailability and degradation pathways.
- Ring Structure : Piperidine derivatives (target, ) exhibit chair conformations, whereas cyclopentane () and tetrahydropyridine () rings introduce strain or conjugation, altering stability and reactivity.
Limitations and Data Gaps
Q & A
Q. What are the optimal synthetic routes and reaction conditions for methyl 1-nitrosopiperidine-3-carboxylate?
The synthesis typically involves nitrosation of a piperidine precursor followed by esterification. For example, methyl chloroformate can react with a pre-functionalized piperidine derivative under basic conditions (e.g., sodium methoxide) in refluxing methanol. Reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometry of the nitroso donor (e.g., nitrous acid) are critical for yield optimization. Purification via recrystallization or column chromatography is recommended to isolate the product .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : H NMR can identify the methyl ester (singlet at ~3.7 ppm) and nitroso group protons (deshielded signals). C NMR confirms the carbonyl (170–175 ppm) and nitroso-related carbons.
- IR : Stretching frequencies for the ester C=O (~1720 cm) and N–O (~1500 cm) groups are diagnostic.
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., [M+H] for CHNO) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation.
- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For skin contact, wash with soap and water immediately .
Advanced Research Questions
Q. How can computational modeling resolve conformational ambiguities in the piperidine ring of this compound?
Cremer-Pople puckering parameters (e.g., amplitude and phase angle ) quantify ring non-planarity. DFT calculations (B3LYP/6-31G*) or X-ray crystallography (using SHELX for refinement) can model chair, boat, or twist-boat conformers. Discrepancies between experimental (NMR coupling constants) and computational data may arise from solvent effects or dynamic puckering .
Q. What experimental strategies mitigate nitroso group instability during derivatization reactions?
- Low Temperatures : Perform reactions at 0–4°C to slow decomposition.
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation.
- Stabilizing Agents : Add radical scavengers (e.g., BHT) or buffer solutions (pH 6–7) to suppress nitrosamine formation. Monitor reaction progress via HPLC to detect by-products .
Q. How to address contradictory data in reaction yield optimization studies?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).
- Analytical Cross-Validation : Compare LC-MS purity data with H NMR integration ratios.
- Replication : Conduct triplicate trials to distinguish systematic errors from stochastic variability .
Methodological Guidance
Q. What crystallographic tools are suitable for determining the absolute configuration of this compound?
- X-Ray Diffraction : Use SHELX-TL for structure solution and refinement. ORTEP-3 can visualize thermal ellipsoids and confirm stereochemistry.
- Twinned Data Handling : For challenging crystals, apply twin-law matrices in SHELXL to refine overlapping reflections .
Q. How to optimize hydrolysis of the methyl ester for prodrug activation studies?
- Acidic Conditions : Use HCl (1M) in dioxane at 50°C for 6 hours.
- Enzymatic Methods : Lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.4) offer regioselectivity. Monitor conversion via TLC (R shift) or F NMR if fluorinated analogs are used .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
